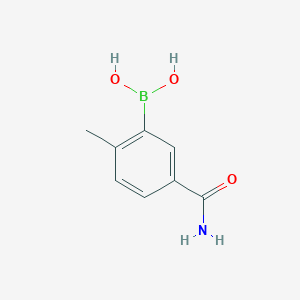

(5-Carbamoyl-2-methylphenyl)boronic acid

Description

Properties

IUPAC Name |

(5-carbamoyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,12-13H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSLZVURDHQDDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Carbamoyl-2-methylphenyl)boronic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C .

Industrial Production Methods

In industrial settings, the production of (5-Carbamoyl-2-methylphenyl)boronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Carbamoyl-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The aminocarbonyl group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Boronic esters and borates.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

(5-Carbamoyl-2-methylphenyl)boronic acid has shown promise in anticancer research due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways and upregulating tumor suppressor genes such as p53 and p21.

- Case Study : In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For example, a study indicated that this compound exhibited an IC50 value of approximately 10 µM against MDA-MB-468 cells, outperforming traditional chemotherapeutics like chlorambucil and melphalan.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (5-Carbamoyl-2-methylphenyl)boronic acid | 10 | MDA-MB-468 |

| Chlorambucil | TBD | MDA-MB-468 |

| Melphalan | TBD | MDA-MB-468 |

Enzyme Inhibition

The compound acts as a potent inhibitor of certain enzymes, particularly those involved in metabolic pathways related to cancer progression.

- Target Enzymes : Studies have identified its inhibitory action on β-lactamases, which are critical for antibiotic resistance mechanisms in bacteria.

Organic Synthesis Applications

(5-Carbamoyl-2-methylphenyl)boronic acid is extensively used as a building block in organic synthesis.

Suzuki-Miyaura Coupling

This compound plays a vital role in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- Application Example : It can be utilized to synthesize pharmaceutical intermediates and agrochemicals, enhancing the efficiency of synthetic pathways.

Material Science Applications

In material science, (5-Carbamoyl-2-methylphenyl)boronic acid is being explored for its potential applications in developing novel materials.

Polymer Chemistry

The compound’s ability to form reversible covalent bonds makes it suitable for creating smart materials that respond to environmental stimuli.

Biomaterials

Research indicates potential uses in developing biomaterials for drug delivery systems due to its interactions with biological molecules.

Mechanism of Action

The mechanism of action of (5-Carbamoyl-2-methylphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors. The aminocarbonyl group can participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Anticancer Activity

Several aromatic boronic acids exhibit antiproliferative effects, as demonstrated in Table 1 .

Key Observations :

Enzyme Inhibition

Boronic acids are potent enzyme inhibitors, particularly targeting β-lactamases and histone deacetylases (HDACs) (Table 2 ).

Key Observations :

Key Observations :

Structure-Activity Relationships (SAR)

- Substituent Effects :

- Binding Affinity :

Biological Activity

(5-Carbamoyl-2-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemical research. This compound exhibits potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties. Below is a detailed exploration of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12BNO3

- Molecular Weight : 205.02 g/mol

The presence of the boronic acid functional group is crucial for its biological activity, as it can interact with various biomolecules through reversible covalent bonding.

The biological activity of (5-Carbamoyl-2-methylphenyl)boronic acid is primarily attributed to its ability to form complexes with diols and amino alcohols. This property allows it to inhibit certain enzymes and modulate biochemical pathways.

1. Anti-inflammatory Activity

Recent studies have indicated that (5-Carbamoyl-2-methylphenyl)boronic acid exhibits significant anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit the cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| (5-Carbamoyl-2-methylphenyl)boronic acid | 0.05 ± 0.01 | Comparable to standard anti-inflammatory drugs |

This compound showed an IC50 value similar to that of celecoxib, a well-known COX-2 inhibitor, indicating its potential as an anti-inflammatory agent .

2. Anticancer Activity

Studies have explored the cytotoxic effects of (5-Carbamoyl-2-methylphenyl)boronic acid on various cancer cell lines. It has shown promising results in inhibiting cell proliferation:

The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development in cancer therapy.

3. Enzyme Inhibition

(5-Carbamoyl-2-methylphenyl)boronic acid has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These findings suggest that the compound may have applications in treating conditions related to cholinergic dysfunctions and other enzyme-related diseases .

Case Studies and Research Findings

Several research articles have documented the biological activities of (5-Carbamoyl-2-methylphenyl)boronic acid:

- Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models, paralleling the effects observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Properties : In vitro studies showed that treatment with (5-Carbamoyl-2-methylphenyl)boronic acid led to significant apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What experimental methods are used to quantify the binding kinetics of (5-Carbamoyl-2-methylphenyl)boronic acid with diol-containing biomolecules?

The stopped-flow fluorescence method is the gold standard for measuring binding kinetics (e.g., kon and koff rates) under physiological pH. This technique rapidly mixes boronic acid and diol solutions while monitoring fluorescence changes in real time. For sugars like D-fructose, kon values correlate with thermodynamic binding affinities, indicating the "on" rate is critical for determining equilibrium constants . Researchers should optimize buffer pH (7.4–8.5) and temperature (25–37°C) to mimic physiological conditions and ensure data reproducibility.

Q. How can computational chemistry aid in predicting the structural stability of (5-Carbamoyl-2-methylphenyl)boronic acid derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to analyze bond angles, charge distribution, and resonance stabilization of the boronic acid group. These studies reveal how electron-withdrawing substituents (e.g., carbamoyl) enhance acidity, improving diol-binding capacity. Computational models also predict spectral properties (e.g., IR, NMR) to validate experimental data .

Q. What are the primary biomedical applications of (5-Carbamoyl-2-methylphenyl)boronic acid in drug discovery?

This compound is a key scaffold in proteasome inhibitors (e.g., Bortezomib analogs) due to its reversible covalent binding to catalytic threonine residues. It is also used in chemosensors for glucose monitoring via competitive displacement assays and in targeted drug delivery systems exploiting diol-rich cell surfaces .

Advanced Research Questions

Q. How do competing diols in complex biological matrices affect the accuracy of boronic acid-based glucose sensors?

Competitive polymer indicator displacement assays (PIDAs) using redox-active polymers (e.g., poly-nordihydroguaiaretic acid) can minimize interference. The polymer acts as a molecular sieve, excluding larger molecules (e.g., plasma proteins) while enhancing sensor stability. Calibration curves must account for kon variability among diols (e.g., D-fructose vs. D-glucose) to improve selectivity .

Q. What strategies prevent boroxine formation during MALDI-MS analysis of (5-Carbamoyl-2-methylphenyl)boronic acid-conjugated peptides?

Derivatization with pinacol or in situ esterification using 2,5-dihydroxybenzoic acid (DHB) as a matrix suppresses trimerization. For branched peptides with multiple boronic acids, DHB-modified protocols enable on-plate esterification, simplifying sequencing and library deconvolution .

Q. How can photoresponsive boronic acids be engineered for dynamic covalent chemistry applications?

Azobenzene-boronic acid conjugates enable light-controlled binding. Irradiation at 450 nm induces E→Z isomerization, increasing diol-binding affinity by 20-fold. This is exploited in glucose-responsive hydrogels, where visible light tunes crosslinking density and material stiffness .

Q. What factors dictate the thermal stability of (5-Carbamoyl-2-methylphenyl)boronic acid in flame-retardant polymers?

Thermogravimetric analysis (TGA) shows that electron-withdrawing groups (e.g., carbamoyl) reduce decomposition onset temperatures (ΔT = 40–60°C). Degradation pathways involve boroxine ring formation and release of CO2, requiring copolymerization with thermally stable monomers (e.g., acrylates) for material applications .

Q. How do structural modifications influence the antagonistic activity of boronic acids against chemokine receptors (e.g., CXCR1/2)?

Substituent positioning (e.g., ortho-fluorophenylcarbamoyl) enhances binding to noncatalytic allosteric sites. Noncompetitive inhibition is confirmed via [35S]GTPγS binding assays, with IC50 values <60 nM. Molecular dynamics simulations guide optimization of sulfanylmethyl linker length to balance potency and solubility .

Methodological Considerations

- Kinetic vs. Thermodynamic Data: Always pair stopped-flow kinetics (millisecond resolution) with isothermal titration calorimetry (ITC) to resolve discrepancies between kon and equilibrium constants .

- Synthetic Purification: Use reverse-phase HPLC with trifluoroacetic acid (0.1% v/v) to remove boronic acid dimers/trimers. Validate purity via 11B NMR (δ = 28–32 ppm for free boronic acid) .

Contradictions in Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.